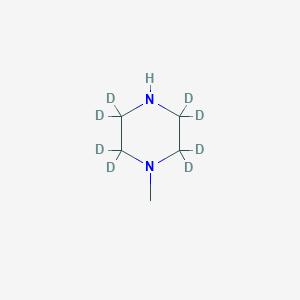
Eszopiclone D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eszopiclone, also known by the brand name Lunesta, is a sedative used to treat insomnia . It belongs to the group of medicines called central nervous system (CNS) depressants, which slow down the nervous system . Eszopiclone causes relaxation to help you fall asleep and stay asleep .
Molecular Structure Analysis
Eszopiclone has the molecular formula C17H17ClN6O3 . It is the active stereoisomer of zopiclone, belonging to the class of drugs known as cyclopyrrolones . The (S)-zopiclone has a relatively higher affinity and accounts for much of the action of racemic zopiclone .Chemical Reactions Analysis
The electrochemical oxidation of zopiclone, a compound related to eszopiclone, has been studied. N-Desmethyl zopiclone and zopiclone N-oxide have been reported as products of enzymatic metabolism of the drug .Physical And Chemical Properties Analysis
Eszopiclone has an average mass of 388.808 Da and a monoisotopic mass of 388.105072 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 580.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .Scientific Research Applications
Efficacy and Safety in Insomnia Treatment
Eszopiclone has been extensively studied for its efficacy and safety in the treatment of insomnia. Studies have demonstrated that eszopiclone significantly improves sleep latency, total sleep time, and sleep efficiency in patients with primary insomnia. Notably, a 6-week study revealed that eszopiclone 3 mg led to better polysomnographic measures of sleep and patient-reported sleep quality without evidence of tolerance or rebound insomnia (Zammit et al., 2004). Furthermore, a 6-month randomized, double-blind study confirmed the long-term efficacy of eszopiclone, showing significant improvements in various components of insomnia and patient ratings of daytime function (Krystal et al., 2003).
Impact on Sleep and Quality of Life
Research indicates that eszopiclone has a positive impact on sleep quality, quality of life, and work limitations. A study with primary insomnia patients reported that 6 months of eszopiclone treatment improved patient-reported sleep measures and reduced global insomnia severity, enhancing quality of life and reducing work limitations (Walsh et al., 2007).
Neurogenic Effects
Eszopiclone has been shown to have pro-neurogenic effects in the adult dentate gyrus, a part of the hippocampus. Research on rats indicated that eszopiclone administration increased the survival of newborn cells in the dentate gyrus, most of which exhibited a neuronal phenotype (Methippara et al., 2010).
Co-Administration with Antidepressants
The combination of eszopiclone with antidepressants like fluoxetine has been studied for its effects on insomnia coexisting with major depressive disorder (MDD). This combination was found to be well tolerated and associated with rapid and substantial sleep improvement, faster onset of antidepressant response, and greater magnitude of the antidepressant effect (Fava et al., 2006).
Enhancement of Memory in Schizophrenia
A study investigated the effect of eszopiclone on sleep spindles and memory consolidation in schizophrenia. Eszopiclone increased sleep spindles and correlated with overnight motor sequence task improvement, suggesting a potential role in addressing cognitive deficits in schizophrenia (Wamsley et al., 2013).
Stimulation of the Hypothalamo-Pituitary-Adrenal Axis
Research has shown that eszopiclone can stimulate the hypothalamo-pituitary-adrenal axis in rats, indicating a potential difference in its pharmacological effects compared to other sedative/hypnotic agents (Pechnick et al., 2011).
Impact on the Central Nervous System
Eszopiclone's effects on subcortical wake- and sleep-active neuronal populations were explored, revealing that it may induce sleep without requiring activation of GABAergic sleep-regulatory neurons in the preoptic hypothalamus. It was found to suppress hypocretin neurons in the lateral hypothalamus, which could be a mechanism underlying its sleep-promoting effects (Kumar et al., 2011).
Mechanism of Action
Target of Action
Eszopiclone D8, also known as Eszopiclone, primarily targets the GABA receptor complexes . These receptors are located near benzodiazepine receptors and play a crucial role in the central nervous system by mediating inhibitory neurotransmission .
Mode of Action
It is believed to exert its effects by binding to the gaba receptor complexes at binding sites located near benzodiazepine receptors . This interaction is thought to potentiate the effects of GABA, leading to increased inhibitory effects, which may explain its hypnotic and sedative effects .
Biochemical Pathways
Eszopiclone’s action on the GABA receptor complexes affects various biochemical pathways. It has been found to modulate GABA-A (or GABAA) receptor subunits 1, 3 . Furthermore, it has been shown to potentiate α1β2γ3 receptors with equal potency to α1β2γ2, but with a 1.5-fold reduction in efficacy .
Pharmacokinetics
Eszopiclone is metabolized mainly by Cytochrome P450-3A (CYP3A) isoforms . The mean half-life in healthy nonelderly individuals is 6.1 hours, which is prolonged in the elderly, in patients with hepatic insufficiency, and by coadministration of CYP3A inhibitors . This longer half-life compared to other commonly used hypnotics may translate into improved efficacy in enhancing sleep maintenance .
Result of Action
Eszopiclone’s action results in improved sleep quality in patients with insomnia . It consistently improves sleep maintenance relative to placebo, based on measures of shortened wake time after sleep onset, and prolonged total sleep time . It may also produce residual sedation and impairment of driving performance in the initial morning waking hours .
Action Environment
The action, efficacy, and stability of Eszopiclone can be influenced by various environmental factors. Caution should be used when administering eszopiclone to patients with compromised respiratory function . Furthermore, the efficacy of eszopiclone can be affected by the patient’s health status, such as age, liver function, and the presence of other medications .
Safety and Hazards
Eszopiclone may cause a severe allergic reaction . Some people using this medicine have engaged in activity while not fully awake and later had no memory of it . Serious injury or death could occur if you walk or drive while you are not fully awake . It may also cause serious side effects such as anxiety, depression, aggression, agitation, memory problems, unusual thoughts or behavior, thoughts of hurting yourself, or confusion, hallucinations .
Biochemical Analysis
Biochemical Properties
Eszopiclone D8 plays a significant role in biochemical reactions by interacting with gamma-aminobutyric acid (GABA) receptors in the brain. It binds to the GABA-A receptor complexes at binding sites located near benzodiazepine receptors, which enhances the inhibitory effects of GABA and promotes sedation and sleep . The primary biomolecules it interacts with include the GABA-A receptor subunits, particularly the alpha-1, alpha-2, and alpha-3 subunits . These interactions result in the modulation of chloride ion channels, leading to hyperpolarization of neuronal membranes and a decrease in neuronal excitability.
Cellular Effects
This compound influences various types of cells and cellular processes, particularly in the central nervous system. It affects cell function by enhancing GABAergic neurotransmission, which leads to increased inhibitory signaling in the brain . This modulation of cell signaling pathways results in sedative and hypnotic effects. Additionally, this compound can impact gene expression related to GABA receptor subunits and other proteins involved in synaptic transmission . It also influences cellular metabolism by altering the balance of excitatory and inhibitory neurotransmitters.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GABA-A receptor complex. By binding to these receptors, this compound enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain . This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This compound does not directly activate the GABA-A receptors but modulates their response to GABA, resulting in its sedative and hypnotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and a relatively long half-life, which contributes to its sustained effects on sleep architecture . Over time, this compound maintains its efficacy in promoting sleep and reducing sleep latency. Prolonged use may lead to tolerance and a decrease in its effectiveness. Studies have shown that this compound can improve sleep spindles and memory consolidation in schizophrenia patients .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively promotes sleep and reduces sleep latency without significant adverse effects . At higher doses, this compound can cause sedation, motor impairment, and other toxic effects. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance the sedative effects but increases the risk of adverse reactions .
Metabolic Pathways
This compound is primarily metabolized in the liver through oxidation and demethylation pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2E1 . The major metabolites include S-desmethylzopiclone and zopiclone-N-oxide, which are largely inactive. The incorporation of deuterium atoms in this compound can slow down the rate of metabolism, leading to prolonged drug action and reduced formation of potentially toxic metabolites .
Transport and Distribution
This compound is rapidly absorbed following oral administration and achieves peak plasma concentrations within approximately one hour . It is weakly bound to plasma proteins (52-59%) and has a volume of distribution of about 89.9 liters . The compound is distributed throughout the central nervous system, where it exerts its pharmacological effects. The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature, allowing it to cross the blood-brain barrier effectively.
Subcellular Localization
This compound primarily localizes to the synaptic membranes of neurons in the brain, where it interacts with GABA-A receptors . Its activity is concentrated in regions involved in sleep regulation, such as the thalamus and cortex. The subcellular localization of this compound is influenced by its binding to GABA-A receptor subunits and its modulation of chloride ion channels. This targeting to specific neuronal compartments is essential for its sedative and hypnotic effects.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Eszopiclone D8 involves the incorporation of eight deuterium atoms into the molecular structure of Eszopiclone, which is a nonbenzodiazepine hypnotic agent. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Eszopiclone", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Protection of the amine group of Eszopiclone using a suitable protecting group such as Boc or Fmoc", "Step 2: Deuteration of the protected Eszopiclone using deuterated reagents and solvents such as deuterated lithium aluminum hydride (LiAlD4) or deuterated methanol (CD3OD)", "Step 3: Deprotection of the amine group to obtain Eszopiclone D8", "Step 4: Purification of the product using standard techniques such as column chromatography or recrystallization" ] } | |
CAS RN |
1093385-24-0 |
Molecular Formula |
C17H9D8ClN6O3 |
Molecular Weight |
396.86 |
Appearance |
White Solid |
melting_point |
197-200 °C |
Purity |
0.95 |
Related CAS |
138729-47-2 (unlabelled) |
synonyms |
[(9S)-8-(5-Chloropyridin-2-yl)-7-oxo-2,5,8-triazabicyclo[4.3.0]nona-1,3,5-trien-9-yl]4-methylpiperazine-d8-1-carboxylate; Lunesta-d8; (S)-zopiclone-d8 |
tag |
Zopiclone Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



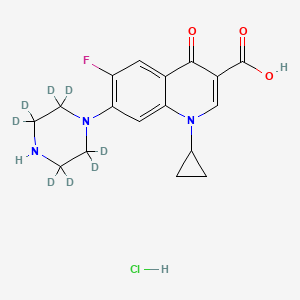
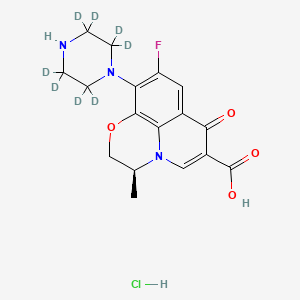
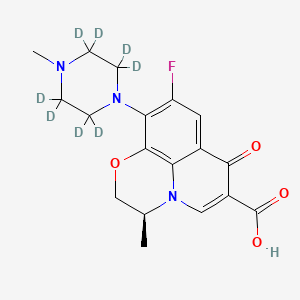

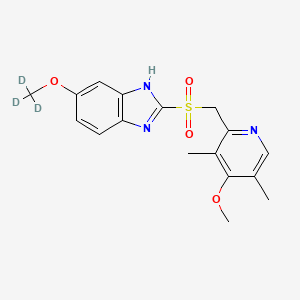
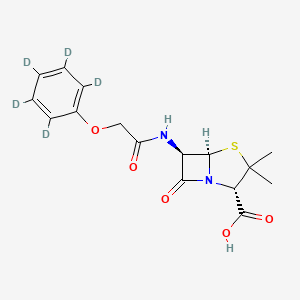

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)
